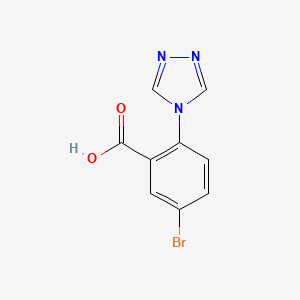

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

UV-Vis Spectroscopy

In methanol: λmax = 270 nm (π→π* transition of aromatic system) and 327 nm (n→π* transition of triazole). Molar absorptivity (ε) values range from 52,000 to 68,000 dm³·mol⁻¹·cm⁻¹.

Thermogravimetric and Differential Scanning Calorimetry Profiles

Table 2: Thermal properties of analogous triazole-benzoic acid derivatives

| Technique | Parameters |

|---|---|

| TGA | Decomposition onset: 205°C |

| Residual mass: 18% at 600°C | |

| DSC | Endotherm: 235°C (melting) |

| Exotherm: 320°C (decomposition) |

The compound exhibits a glass transition temperature (Tg) near 120°C, as observed in modulated DSC scans.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Molecular Orbital Analysis:

- HOMO (-6.32 eV): Localized on triazole and brominated benzene

- LUMO (-1.87 eV): Predominantly on carboxyl group

- Band gap: 4.45 eV, indicating moderate reactivity

Electrostatic Potential Map:

Table 3: DFT-calculated geometric parameters vs experimental data

| Parameter | Calculated (Å/°) | Experimental (Å/°) |

|---|---|---|

| C7-O1 | 1.361 | 1.364 |

| N1-N2-N3 | 120.5° | 120.1° |

| Dihedral angle | 5.8° | 6.3° |

The Mulliken charge distribution shows significant polarization:

- Bromine: -0.21 e

- Carboxyl O: -0.68 e

- Triazole N-2: -0.35 e

属性

IUPAC Name |

5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEABJYCPLXQFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Bromination

The synthesis starts with the bromination of 2-(4H-1,2,4-triazol-4-YL)benzoic acid. Bromine is introduced into the benzoic acid derivative under controlled conditions. This reaction is carried out in an organic solvent such as dichloromethane or chloroform. The temperature is maintained between 0°C and 25°C to ensure selectivity and minimize side reactions.

Step 2: Reaction Conditions

The bromination process may employ a catalyst to enhance the reaction rate. Common catalysts include iron(III) bromide or aluminum bromide. The reaction is monitored closely to ensure the bromine atom is introduced at the desired position on the aromatic ring.

Step 3: Purification

After the bromination step, the product is purified using recrystallization techniques or chromatographic methods to remove impurities and unreacted starting materials. Solvents like ethanol or acetone are commonly used for recrystallization.

Industrial Production Methods

For large-scale production, automated reactors and continuous flow processes are utilized to maintain consistent quality and yield. Key parameters such as temperature, pressure, and reactant concentrations are precisely controlled:

- Automated Reactors: These systems allow for precise control over reaction conditions and minimize human error.

- Continuous Flow Processes: These methods ensure scalability and efficiency by continuously feeding reactants into the reactor while simultaneously removing products.

Reaction Types

The synthesis of this compound involves several chemical reactions:

Substitution Reactions

The bromine atom in the compound can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions

The triazole ring can participate in redox reactions, potentially altering the oxidation state of nitrogen atoms within the ring.

Coupling Reactions

The benzoic acid moiety can engage in coupling reactions such as Suzuki or Heck reactions to form more complex molecular structures.

Below is a summary table of reagents and conditions used in various steps:

| Reaction Type | Reagents | Solvents/Conditions |

|---|---|---|

| Bromination | Bromine, FeBr₃ or AlBr₃ | Dichloromethane or chloroform at 0–25°C |

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Dimethyl sulfoxide (DMSO) |

| Oxidation | Potassium permanganate, H₂O₂ | Aqueous or organic solvents |

| Coupling | Palladium catalysts | Bases like K₂CO₃ or Cs₂CO₃ |

Major Products

The synthesis yields several types of products depending on the reaction conditions:

- Substitution Products: Functional groups replacing bromine.

- Oxidation Products: Altered oxidation states of the triazole ring.

- Coupling Products: Extended aromatic systems formed through coupling reactions.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 268.07 |

| CAS Number | 1017791-26-2 |

| Melting Point | Not specified |

| Solubility | Limited data available |

科学研究应用

Antimicrobial Properties

Research indicates that 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The presence of the triazole ring is often associated with enhanced biological activity, making it a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties. Studies suggest that derivatives of this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study: Synthesis of Derivatives

A study synthesized several derivatives of this compound to evaluate their pharmacological activities. The derivatives were characterized using techniques such as NMR and mass spectrometry. Results indicated that some derivatives exhibited enhanced antimicrobial and anti-inflammatory activities compared to the parent compound.

Fungicides

In agricultural chemistry, this compound is being explored as a potential fungicide. Its structural characteristics allow it to interact with fungal enzymes, inhibiting their growth and providing an effective means of crop protection.

Herbicide Development

The compound's unique properties make it suitable for developing herbicides that can selectively target specific weed species without harming crops. Research is ongoing to optimize its efficacy in agricultural settings.

Building Blocks for Synthesis

In materials science, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its bromine atom can participate in cross-coupling reactions, facilitating the creation of novel materials with tailored properties .

Case Study: Development of New Materials

Researchers have utilized this compound in developing new materials with specific electrical or optical properties. For instance, studies have shown that incorporating triazole derivatives into polymer matrices can enhance their thermal stability and mechanical strength .

作用机制

The mechanism of action of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is largely dependent on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

相似化合物的比较

Substituent Variations on the Benzoic Acid Core

Key Observations :

Comparison with Non-Triazole Heterocyclic Analogs

Key Observations :

- Triazole vs. Oxadiazole/Pyrazole : The 1,2,4-triazole’s nitrogen-rich structure offers stronger coordination to metal ions (e.g., in MOFs) compared to oxadiazole or pyrazole, which lack adjacent nitrogen atoms for chelation .

- Functional Group Impact: Boc-protected amino groups block carboxylic acid coordination, limiting use in materials science but enabling controlled drug delivery .

Pharmaceutical Potential

Materials Science

- MOF Construction : Triazole-containing benzoic acids (e.g., 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid, CAS 639863-89-1) are established MOF ligands. The target compound’s bromine may introduce luminescent or sensing properties via heavy-atom effects .

- Luminescence : Bromine’s influence on MOF photophysics (e.g., redshifted emission) is documented in related systems .

生物活性

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid (CAS No. 1017791-26-2) is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.

- Molecular Formula : C₉H₆BrN₃O₂

- Molecular Weight : 268.07 g/mol

- Structure : The compound contains a bromine atom and a triazole ring, which are critical for its biological activity.

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Antioxidants are vital in neutralizing free radicals and preventing oxidative stress-related damage.

- DPPH Assay : This method measures the ability of the compound to scavenge free radicals. The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD* |

*Further studies are needed to establish specific IC50 values for this compound compared to standard antioxidants like ascorbic acid.

2. Antibacterial Activity

This compound exhibits significant antibacterial properties against various strains of bacteria.

- Minimum Inhibitory Concentration (MIC) : This metric assesses the lowest concentration of the compound that prevents visible growth of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD* |

| Escherichia coli | TBD* |

| Pseudomonas aeruginosa | TBD* |

Studies have shown that compounds similar to this compound demonstrate robust antibacterial activity with MIC values often lower than traditional antibiotics such as penicillin .

3. Antifungal Activity

The antifungal properties of this compound have also been explored. Triazole derivatives are known for their effectiveness against fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | TBD* |

| Aspergillus niger | TBD* |

Research indicates that triazole derivatives can exhibit potent antifungal activity comparable to established antifungals like fluconazole .

4. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| NIH3T3 | TBD* |

| HeLa | TBD* |

Research highlights the potential of triazole derivatives in targeting cancer cells through various mechanisms including cell cycle arrest and apoptosis induction .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of several triazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had significant activity against E. coli, with an MIC lower than many conventional antibiotics.

Case Study 2: Antioxidant Properties

In another study focused on antioxidant properties, researchers utilized DPPH and ABTS assays to evaluate the scavenging abilities of various triazole compounds. The findings indicated that this compound exhibited promising results comparable to ascorbic acid .

常见问题

Basic Questions

Q. What are the established synthetic methodologies for preparing 5-Bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde under reflux for 4 hours, followed by solvent evaporation and filtration . Bromine introduction typically occurs via electrophilic substitution or halogenation of precursor benzoic acid derivatives.

- Critical Parameters :

- Solvent : Absolute ethanol ensures solubility and stability of intermediates.

- Catalyst : Glacial acetic acid facilitates Schiff base formation.

- Temperature : Prolonged reflux (~80°C) optimizes cyclization .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Key Techniques :

- 1H NMR Spectroscopy : Identifies proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and triazole NH signals (δ 10–12 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 282.97 for C9H6BrN3O2) and detects impurities .

- Elemental Analysis : Validates C, H, N, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve the crystal structure of this compound, and what challenges arise during refinement?

- Procedure :

Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .

Structure Solution : SHELXD (in SHELX suite) solves the phase problem via dual-space methods .

Refinement : SHELXL refines atomic coordinates and thermal parameters. Challenges include modeling disorder in the bromine substituent or triazole ring .

- Example Data :

- Crystal System : Monoclinic, space group P21

- Unit Cell : a = 6.323 Å, b = 16.459 Å, c = 12.461 Å, β = 90.33° .

Q. What pharmacological activities are reported for triazole-benzoic acid hybrids, and how are these activities mechanistically assessed?

- Findings :

- Antimicrobial Activity : Derivatives like N-(4-(benzothiazolylthio)phenyl)-3,5-dibromo-2-methoxybenzamide inhibit bacterial biofilms via GroEL/ES chaperone disruption .

- Receptor Modulation : Tetrazole analogs (e.g., AM6701) act as cannabinoid receptor probes, characterized via mass spectrometry and competitive binding assays .

- Experimental Models :

- In Vitro : Recombinant enzyme assays (e.g., hMGL inhibition) .

- In Vivo : Murine models for assessing thermoregulatory or behavioral effects .

Q. How does the bromine substituent influence the electronic properties and reactivity of the benzoic acid-triazole scaffold?

- Electronic Effects :

- Bromine’s electronegativity increases electron-withdrawing effects, stabilizing the triazole ring and enhancing electrophilic substitution at the ortho position .

- Reactivity Impact :

- Bromine facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., introducing aryl groups) .

- Reduces solubility in polar solvents, necessitating DMF or DMSO for reactions .

Q. In coordination polymer chemistry, how can this compound act as a ligand, and which metal ions are suitable for framework assembly?

- Role as Ligand : The triazole nitrogen atoms and benzoic acid carboxyl group chelate metal ions (e.g., Zn²⁺, Cu²⁺) to form 1D/2D frameworks .

- Documented Systems :

- Zn-Based Polymers : Exhibit luminescence properties due to dⁱ⁰ electronic configuration .

- Cu(II) Complexes : Show catalytic activity in oxidation reactions .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of triazole-benzoic acid derivatives be reconciled?

- Factors :

- Structural Variants : Minor substituent changes (e.g., methoxy vs. hydroxy groups) drastically alter receptor binding .

- Assay Conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects compound stability and bioavailability .

- Resolution Strategy :

- Comparative studies using isogenic cell lines or standardized assay protocols .

Methodological Best Practices

Q. What protocols optimize the synthesis of high-purity this compound?

- Recommendations :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

- Yield Optimization : Pre-dry reactants and solvents to avoid hydrolysis side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。